trans-Caffeoyl-6-O-D-gluconic acid Demonstrates Superior Integrated Stability Relative to Methyl Ester and Lactone Derivatives
In a systematic stability study comparing three caffeoylgluconic acid derivatives—trans-caffeoyl-6-O-D-gluconic acid (CGA), its methyl ester (CGA-ME), and its γ-lactone (CGA-LT)—under varying temperature (4°C, 25°C, 37°C) and pH (3.0, 5.0, 7.4) conditions, CGA exhibited the highest integrated stability index (StI) among the three compounds, while CGA-ME showed the poorest stability [1]. Specifically, concentration–time curve analysis and sensitivity index (SeI) evaluation revealed that CGA remained inert to temperature and pH variation across the entire tested range, whereas CGA-ME and CGA-LT were markedly sensitive to temperature-induced degradation [1]. Additionally, degradation pathway analysis confirmed that both CGA-ME and CGA-LT readily undergo hydrolytic conversion to CGA, establishing the free acid form as the thermodynamically most stable species in this derivative series [1].
| Evidence Dimension | Integrated stability under varied temperature and pH conditions |
|---|---|
| Target Compound Data | CGA (trans-caffeoyl-6-O-D-gluconic acid): Best integrated stability (StI); inert to temperature and pH variation across tested range |
| Comparator Or Baseline | CGA-ME (methyl ester): Worst integrated stability (StI); CGA-LT (γ-lactone): Intermediate stability; both sensitive to temperature |
| Quantified Difference | Qualitative ranking: CGA > CGA-LT > CGA-ME for integrated stability; CGA uniquely inert across all conditions tested |
| Conditions | UPLC-DAD and UPLC-DAD/ESI-Q-TOF MS analysis; temperatures: 4°C, 25°C, 37°C; pH: 3.0, 5.0, 7.4 |
Why This Matters
For procurement, the free acid form's superior stability directly translates to longer shelf-life, reduced degradation during storage and handling, and lower risk of experimental artifacts from spontaneous hydrolysis of ester or lactone analogs.
- [1] Yu H, Li J, Wu H, Chai X, Yang J, Wang Y, Zhang P, Zhu Y, Gao X. Stability Study and Identification of Degradation Products of Caffeoylgluconic Acid Derivatives from Fructus Euodiae. Molecules. 2018;23(8):1975. View Source
